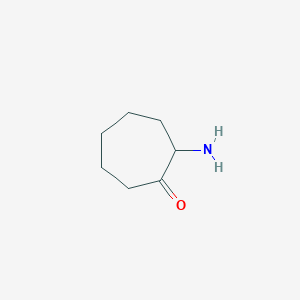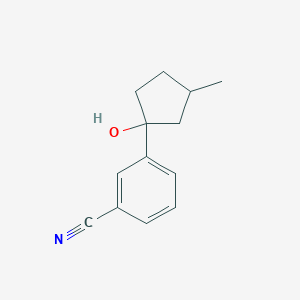
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . It is characterized by a benzonitrile group attached to a cyclopentyl ring, which is substituted with a hydroxyl group and a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . The process can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This method eliminates the need for metal salt catalysts and simplifies the separation process. The reaction is carried out at 120°C for 2 hours, resulting in high yields of benzonitrile .
Industrial Production Methods
The use of green chemistry principles, such as ionic liquids, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Oxo-3-methylcyclopentyl)benzonitrile.
Reduction: Formation of 3-(1-Hydroxy-3-methylcyclopentyl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-Hydroxybenzonitrile: Similar structure but lacks the cyclopentyl ring.
3-Methylbenzonitrile: Similar structure but lacks the hydroxyl group and cyclopentyl ring.
Uniqueness
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxyl group and a methyl-substituted cyclopentyl ring attached to the benzonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
3-(1-hydroxy-3-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-13(15,8-10)12-4-2-3-11(7-12)9-14/h2-4,7,10,15H,5-6,8H2,1H3 |
InChI 键 |
AALBEBAQAZROEY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)(C2=CC=CC(=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
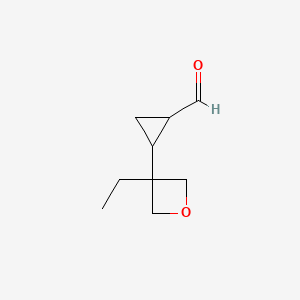
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
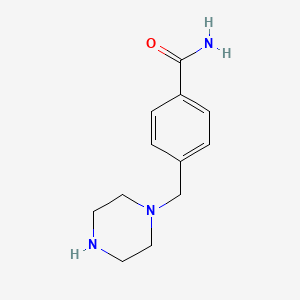
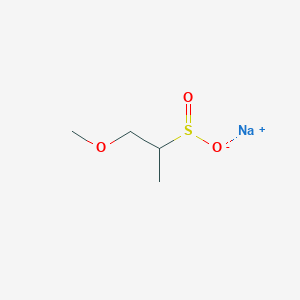
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
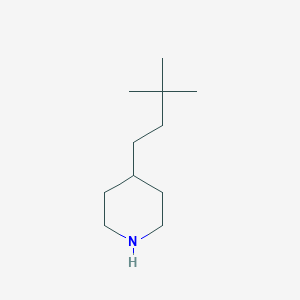
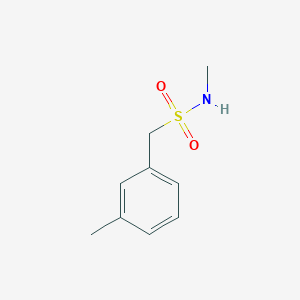
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)

